molecular formula C10H5F4NO B11873830 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one

6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one

Cat. No.: B11873830
M. Wt: 231.15 g/mol
InChI Key: WAKQDICHDSFACE-UHFFFAOYSA-N
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Description

6-Fluoro-4-(trifluoromethyl)-3H-quinolin-2-one is a fluorinated quinoline derivative. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is part of a broader class of fluorinated quinolines, which are known for their applications in medicine, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the condensation of 2-aminoaryl aldehydes or ortho-vinyl substituted anilines with trifluoromethyl-containing reagents .

Industrial Production Methods: Industrial production methods often utilize nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds. These methods are optimized for large-scale production to meet the demands of pharmaceutical and agricultural industries .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-(trifluoromethyl)-3H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines .

Scientific Research Applications

6-Fluoro-4-(trifluoromethyl)-3H-quinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication. This inhibition prevents bacterial reproduction and leads to cell death . The compound’s fluorine atoms enhance its ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .

Properties

Molecular Formula

C10H5F4NO

Molecular Weight

231.15 g/mol

IUPAC Name

6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one

InChI

InChI=1S/C10H5F4NO/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(16)15-8/h1-3H,4H2

InChI Key

WAKQDICHDSFACE-UHFFFAOYSA-N

Canonical SMILES

C1C(=C2C=C(C=CC2=NC1=O)F)C(F)(F)F

Origin of Product

United States

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